3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one 3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2640962-22-5
VCID: VC11852868
InChI: InChI=1S/C18H17ClN2OS/c1-3-11-23-18-20-15-9-5-4-7-13(15)17(22)21(18)16-10-6-8-14(19)12(16)2/h1,6,8,10H,4-5,7,9,11H2,2H3
SMILES: CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C
Molecular Formula: C18H17ClN2OS
Molecular Weight: 344.9 g/mol

3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

CAS No.: 2640962-22-5

Cat. No.: VC11852868

Molecular Formula: C18H17ClN2OS

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one - 2640962-22-5

Specification

CAS No. 2640962-22-5
Molecular Formula C18H17ClN2OS
Molecular Weight 344.9 g/mol
IUPAC Name 3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one
Standard InChI InChI=1S/C18H17ClN2OS/c1-3-11-23-18-20-15-9-5-4-7-13(15)17(22)21(18)16-10-6-8-14(19)12(16)2/h1,6,8,10H,4-5,7,9,11H2,2H3
Standard InChI Key AMLJQLXUSJCSHT-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C
Canonical SMILES CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₇ClN₂OS, with a molar mass of 344.9 g/mol . Its IUPAC name, 3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one, reflects the integration of a tetrahydroquinazolinone ring system, a chlorinated aryl group, and an alkyne-containing sulfanyl substituent. Key structural attributes include:

PropertyValue
CAS Number2640962-22-5
Molecular Weight344.9 g/mol
XLogP3 (Partition Coefficient)4.3
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area35.2 Ų

The SMILES notation (CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C) and InChIKey (AMLJQLXUSJCSHT-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The hexahydroquinazolinone ring exhibits characteristic carbonyl (C=O) stretching at ~1,680 cm⁻¹ in infrared (IR) spectra, while the alkyne group (-C≡C-) shows absorption near 2,100 cm⁻¹.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves multi-step protocols, as illustrated below:

  • Core Formation: Cyclocondensation of 3-chloro-2-methylphenol with thiourea derivatives under acidic conditions generates the quinazolinone core.

  • Sulfanyl Incorporation: Nucleophilic substitution at the C2 position introduces the prop-2-yn-1-ylsulfanyl group via reaction with propargyl bromide or analogous alkynylating agents.

  • Hydrogenation: Partial hydrogenation of the quinazolinone ring achieves the hexahydro configuration, often using palladium-on-carbon (Pd/C) under hydrogen gas.

Optimization Parameters

Key reaction conditions include:

ParameterOptimal Range
Temperature80–120°C
SolventDimethylformamide (DMF) or Acetonitrile
CatalystFeCl₃ or CuSO₄ (for sulfanylation)
Reaction Time12–24 hours

Side reactions, such as over-hydrogenation or alkyne polymerization, are mitigated by strict temperature control and inert atmospheres.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (1.4 g/L at 25°C) but is miscible with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the alkyne moiety prone to oxidation under ambient conditions. Storage at 2–8°C under nitrogen is recommended .

Pharmacokinetic Predictions

Computational models suggest moderate bioavailability (LogP = 4.3) and blood-brain barrier permeability. The compound’s polar surface area (35.2 Ų) aligns with orally active drugs, though its high molecular weight may limit absorption .

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